An In-depth Technical Guide on the Synthesis and Properties of Tri-o-tolylbismuthine
An In-depth Technical Guide on the Synthesis and Properties of Tri-o-tolylbismuthine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of tri-o-tolylbismuthine, an organobismuth compound with applications in organic synthesis and materials science. This document details the experimental protocol for its preparation via a Grignard reaction, along with a summary of its key physical and spectroscopic properties.
Introduction
Tri-o-tolylbismuthine, also known as tris(2-methylphenyl)bismuthane, is an organometallic compound featuring a central bismuth atom bonded to three o-tolyl groups.[1] Its structure imparts unique reactivity and stability, making it a reagent of interest in various chemical transformations. Organobismuth compounds, in general, are gaining attention as less toxic and more environmentally benign alternatives to other heavy metal reagents in organic synthesis.[2] Tri-o-tolylbismuthine serves as a versatile precursor for the formation of carbon-carbon bonds and has potential applications in the development of novel pharmaceuticals and advanced materials.[2]
Synthesis of Tri-o-tolylbismuthine
The synthesis of tri-o-tolylbismuthine is most effectively achieved through the reaction of a Grignard reagent, o-tolylmagnesium bromide, with bismuth trichloride. This standard organometallic procedure involves the formation of a carbon-magnesium bond which then acts as a nucleophile to displace the chloride ions from the bismuth center.
Experimental Protocol
Materials:
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Magnesium turnings
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Iodine (crystal)
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2-Bromotoluene (o-bromotoluene)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Bismuth(III) chloride (BiCl₃)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
Procedure:
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Preparation of the Grignard Reagent (o-tolylmagnesium bromide):
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All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
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In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.5 equivalents).
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Add a small crystal of iodine to the flask.
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A solution of 2-bromotoluene (3.2 equivalents) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.
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A small amount of the 2-bromotoluene solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. The flask may need to be gently warmed to start the reaction.
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Once the reaction has initiated, the remaining 2-bromotoluene solution is added dropwise at a rate that maintains a steady reflux.
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After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear as a dark, cloudy mixture.
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Reaction with Bismuth Trichloride:
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The flask containing the Grignard reagent is cooled in an ice bath.
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A solution of bismuth(III) chloride (1 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.
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The bismuth trichloride solution is added dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 18 hours.
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Work-up and Purification:
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The reaction mixture is cooled to room temperature.
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The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
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The aqueous layer is extracted three times with diethyl ether.
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The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The resulting crude solid is purified by recrystallization from ethanol to yield tri-o-tolylbismuthine as a white to off-white crystalline solid.
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Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of tri-o-tolylbismuthine.
Properties of Tri-o-tolylbismuthine
A summary of the known physical and chemical properties of tri-o-tolylbismuthine is provided below.
Table 1: Physical and Chemical Properties of Tri-o-tolylbismuthine
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁Bi | [1] |
| Molecular Weight | 482.38 g/mol | [1] |
| CAS Number | 10050-08-5 | [1] |
| Appearance | White to off-white crystalline solid | Chem-Impex |
| Melting Point | 131 - 135 °C | Chem-Impex |
| Solubility | Soluble in many organic solvents | General Knowledge |
| Stability | Stable under inert atmosphere | General Knowledge |
Table 2: Spectroscopic Data of Tri-o-tolylbismuthine
| Spectroscopic Technique | Data | Reference(s) |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| Mass Spectrometry (GC-MS) | Spectrum available in PubChem database. | [1] |
| Infrared (IR) Spectroscopy | Data not available in searched literature. |
Reactivity and Applications
Tri-o-tolylbismuthine is a versatile reagent in organic chemistry. Its primary application lies in its use as a precursor for the transfer of the o-tolyl group in various cross-coupling reactions. It can also serve as a catalyst in certain chemical transformations.[2] Furthermore, its role in the synthesis of bismuth-containing pharmaceuticals, particularly for treating gastrointestinal disorders, is an area of active research.[2] In materials science, it is being explored for the development of semiconductors and other electronic materials.[2]
Diagram of Potential Reaction Pathways:
Caption: Potential applications of tri-o-tolylbismuthine.
Conclusion
Tri-o-tolylbismuthine is a valuable organobismuth compound with a straightforward synthesis via the Grignard reaction. Its utility in organic synthesis and materials science continues to be explored. Further research to fully characterize its spectroscopic properties and expand its applications is warranted. This guide provides a foundational understanding for researchers interested in utilizing this versatile reagent.
